4-(2-chlorophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione
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Overview
Description
4-(2-Chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a chlorophenyl group at the 4-position and a phenyl group at the 6-position of the tetrahydropyrimidine ring, with a thione group at the 2-position. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde (such as benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and thiourea in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(2-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions to form the corresponding tetrahydropyrimidine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2-thione
- 4-(2-Chlorophenyl)-6-ethyl-1,2,3,4-tetrahydropyrimidine-2-thione
- 4-(2-Chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-one
Uniqueness
4-(2-Chlorophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidine-2-thione is unique due to the presence of both a chlorophenyl and a phenyl group, which contribute to its distinct chemical and biological properties. The thione group at the 2-position also plays a crucial role in its reactivity and potential biological activities. Compared to similar compounds, it may exhibit enhanced or different biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13ClN2S |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C16H13ClN2S/c17-13-9-5-4-8-12(13)15-10-14(18-16(20)19-15)11-6-2-1-3-7-11/h1-10,15H,(H2,18,19,20) |
InChI Key |
XMVFLDOQVNPPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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